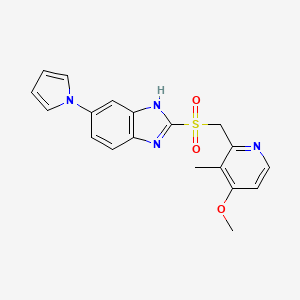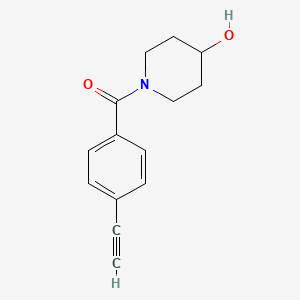
4,6-Bis(3-methylphenyl)pyrimidine
概要
説明
4,6-Bis(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two 3-methylphenyl groups attached to the 4 and 6 positions of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3-methylphenyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzamidine hydrochloride with chalcones in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through cyclocondensation with simultaneous dehydration and aromatization to yield the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4,6-Bis(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the aromatic pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
4,6-Bis(3-methylphenyl)pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 4,6-Bis(3-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, pyrimidine derivatives generally exert their effects by binding to enzymes, receptors, or nucleic acids, thereby modulating biological processes. For example, they can inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .
類似化合物との比較
Similar Compounds
4-Phenyl-2,6-bis(4-methylphenyl)pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity and electronic properties.
1,3-Bis(4-phenyl-6-{4-[(E)-styryl]phenyl}pyrimidin-2-yl}benzene: Contains extended π-conjugated systems, making it suitable for applications in organic electronics.
Uniqueness
4,6-Bis(3-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it valuable for designing new materials and exploring novel biological activities.
特性
IUPAC Name |
4,6-bis(3-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-5-3-7-15(9-13)17-11-18(20-12-19-17)16-8-4-6-14(2)10-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRCIIFWMXNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)




![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)
![10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194797.png)

![Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-](/img/structure/B8194818.png)


![1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8194829.png)

